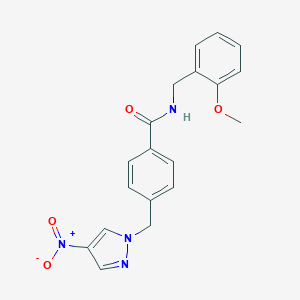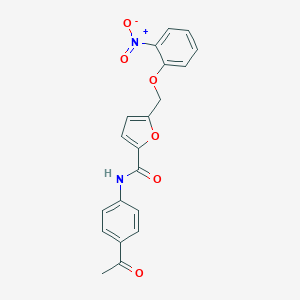
4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide is a novel compound that has gained considerable attention in the scientific community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
There are several scientific research applications of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its ability to inhibit certain enzymes and receptors in the body.
Wirkmechanismus
The mechanism of action of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects
Studies have shown that 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide has several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, inhibit cancer cell growth in vitro, and inhibit bacterial growth in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. It also has potential applications in drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide. One potential area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential applications in the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide involves a multi-step process that includes the reaction of 4-nitro-1H-pyrazole with formaldehyde, followed by the reaction of the resulting compound with 2-methoxybenzylamine. The final step involves the reaction of the intermediate product with benzoyl chloride. The purity of the compound can be improved by recrystallization.
Eigenschaften
Produktname |
4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide |
|---|---|
Molekularformel |
C19H18N4O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O4/c1-27-18-5-3-2-4-16(18)10-20-19(24)15-8-6-14(7-9-15)12-22-13-17(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24) |
InChI-Schlüssel |
HUHKRQGPONYJGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

